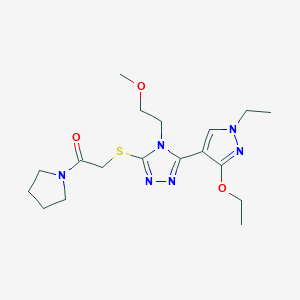
2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H28N6O3S and its molecular weight is 408.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines various heterocyclic components, which may contribute to a diverse range of biological activities.
Structural Overview
This compound features:
- A pyrazole ring that is known for its role in various biological activities.
- A triazole moiety , which enhances the compound's interaction with biological targets.
- A thioether linkage , potentially influencing its pharmacokinetic properties.
- A pyrrolidine group , which may enhance its lipophilicity and biological activity.
Biological Activities
Research indicates that compounds with similar structures exhibit diverse biological activities such as:
- Antimicrobial : Compounds with triazole and pyrazole rings have shown effectiveness against various pathogens.
- Anticancer : Certain derivatives have been reported to inhibit cancer cell proliferation.
- Anti-inflammatory : Some related compounds exhibit anti-inflammatory properties through the modulation of inflammatory pathways.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound could inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
- Receptor Interaction : It may modulate cellular signaling pathways by interacting with specific receptors.
In Vitro Studies
Recent studies have focused on the inhibition of specific enzymes and receptors. For example:
- Enzyme Inhibition : Research has demonstrated that similar compounds can effectively inhibit phospholipase A2, a target for anti-inflammatory drugs .
Comparative Analysis
A comparative analysis of structurally related compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(3-Ethoxy-1-methylpyrazol-4-yl)-4-methyltriazole | Similar pyrazole and triazole structure | Antimicrobial |
| 4-Methylthioquinazoline | Contains a thiomethyl group | Anticancer |
| 5-(3-Ethoxyphenyl)-4-methyltriazole | Phenyl substitution instead of pyrrolidine | Antifungal |
This table illustrates how variations in structural features can significantly affect biological activity.
Synthesis and Preparation
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrazole Ring : Initiated by reacting ethyl acetoacetate with hydrazine hydrate.
- Triazole Formation : Conducted through reactions involving thiosemicarbazide.
- Thioether Introduction : Achieved via reactions with appropriate reagents to form the thioether linkage.
Propiedades
IUPAC Name |
2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O3S/c1-4-23-12-14(17(21-23)27-5-2)16-19-20-18(24(16)10-11-26-3)28-13-15(25)22-8-6-7-9-22/h12H,4-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJFDQQAKHCPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2CCOC)SCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













